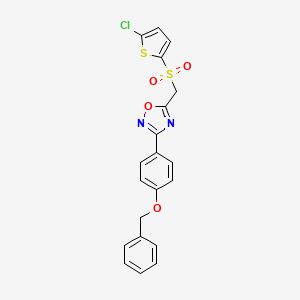

3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole

Description

This compound belongs to the 1,2,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. Key structural features include:

- Position 5: A ((5-chlorothiophen-2-yl)sulfonyl)methyl substituent, combining a sulfonyl group (electron-withdrawing) with a chlorinated thiophene ring (enhancing lipophilicity and steric bulk).

The benzyloxy group may improve membrane permeability, while the sulfonyl moiety could enhance binding to enzymatic targets via hydrogen bonding .

Properties

IUPAC Name |

5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O4S2/c21-17-10-11-19(28-17)29(24,25)13-18-22-20(23-27-18)15-6-8-16(9-7-15)26-12-14-4-2-1-3-5-14/h1-11H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKCDHDFPNKTTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CS(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole generally involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds:

Formation of 4-(Benzyloxy)benzohydrazide: : This can be achieved by the reaction of 4-(Benzyloxy)benzoic acid with hydrazine hydrate under reflux conditions.

Cyclization: : The intermediate undergoes cyclization with a chlorothiophen-2-yl-sulfonylmethyl derivative in the presence of a dehydrating agent like phosphorus oxychloride, producing the desired oxadiazole ring.

Industrial Production Methods

Industrial production may employ optimized versions of the above synthetic routes, often with continuous flow techniques to enhance efficiency and yield. Conditions such as temperature, pressure, and solvent selection are meticulously controlled to maximize output and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole is known to undergo various chemical reactions:

Oxidation: : It can be oxidized using agents like potassium permanganate.

Reduction: : Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

Substitution: : It readily participates in nucleophilic substitution reactions owing to its electron-withdrawing groups.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substitution Conditions: : Catalysts like sodium ethoxide or potassium carbonate under reflux.

Major Products Formed

The primary products depend on the nature of the reactants and conditions. For example, oxidation yields corresponding sulfoxides or sulfones, while reduction could result in alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in anticancer applications. Compounds similar to 3-(4-(benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study on structurally related oxadiazoles revealed their ability to induce apoptosis in glioblastoma cells through DNA damage mechanisms .

2. Neuroprotective Effects

Research has indicated that oxadiazole derivatives can exert neuroprotective effects, which is particularly relevant for neurodegenerative diseases. The design of multifunctional agents targeting monoamine oxidase (MAO) has shown promise in treating conditions like Parkinson's disease by inhibiting MAO-B selectively . The compound under discussion may share similar properties due to its structural features.

3. Antimicrobial Properties

Oxadiazoles have been recognized for their antimicrobial activities. Studies have reported that certain derivatives exhibit effectiveness against both Gram-positive and Gram-negative bacteria . This suggests that this compound could be explored for its potential as an antimicrobial agent.

Agricultural Applications

1. Pesticidal Activity

The oxadiazole scaffold is also being investigated for its potential use in agrochemicals. Compounds with similar structures have been evaluated for their insecticidal and herbicidal activities. Their ability to disrupt biological processes in pests makes them suitable candidates for developing new pesticides .

Materials Science

1. Polymer Chemistry

Oxadiazoles are known for their thermal stability and unique electronic properties, making them suitable for applications in polymer science. They can be incorporated into polymers to enhance thermal resistance and improve mechanical properties . This application is particularly relevant for developing materials used in high-performance applications.

Summary of Findings

The following table summarizes the key applications of this compound:

| Application Area | Specific Use Cases | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer, Neuroprotective | Induces apoptosis in cancer cells; MAO-B inhibition |

| Agriculture | Pesticides | Effective against pests; potential herbicidal activity |

| Materials Science | Polymer enhancement | Improves thermal stability and mechanical properties |

Mechanism of Action

Molecular Targets and Pathways

The compound's biological effects are often mediated through its interaction with specific molecular targets like enzymes or receptors. For example, its anti-cancer activity may involve inhibition of key signaling pathways, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Structural Analog 1: 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (Compound 1d)

Source : Apoptosis-inducing anticancer agent .

| Parameter | Target Compound | Compound 1d |

|---|---|---|

| Core Structure | 1,2,4-oxadiazole | 1,2,4-oxadiazole |

| Position 3 Substituent | 4-(Benzyloxy)phenyl | 4-Trifluoromethylphenyl |

| Position 5 Substituent | ((5-Chlorothiophen-2-yl)sulfonyl)methyl | 3-Chlorothiophen-2-yl |

| Key Biological Activity | Not reported | Apoptosis induction, G1 phase arrest in T47D cells |

| Potency (IC₅₀) | N/A | 0.8–1.5 µM (breast and colorectal cancer lines) |

| Molecular Target | Hypothesized: TIP47 (based on structural similarity) | TIP47 (confirmed via photoaffinity labeling) |

Insights :

Structural Analog 2: 5-(4-(Benzyloxy)phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione

| Parameter | Target Compound | Analog 2 |

|---|---|---|

| Core Structure | 1,2,4-oxadiazole | 1,3,4-oxadiazole-2-thione |

| Position 3 Substituent | 4-(Benzyloxy)phenyl | (Phenylamino)methyl |

| Position 5 Substituent | ((5-Chlorothiophen-2-yl)sulfonyl)methyl | 4-(Benzyloxy)phenyl |

| Key Biological Activity | Not reported | Antifungal (e.g., Candida albicans: MIC 8–16 µg/mL) |

| SAR Notes | Sulfonyl group may enhance target binding | Electron-withdrawing groups at position 3 improve activity |

Insights :

Structural Analog 3: 3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole

Source : GSK1292263 (metabolic disorder drug candidate) .

| Parameter | Target Compound | GSK1292263 |

|---|---|---|

| Core Structure | 1,2,4-oxadiazole | 1,2,4-oxadiazole |

| Position 3 Substituent | 4-(Benzyloxy)phenyl | Isopropyl |

| Position 5 Substituent | ((5-Chlorothiophen-2-yl)sulfonyl)methyl | Piperidinyl-pyridinylmethyl ether |

| Key Biological Activity | Not reported | GPR119 agonist (anti-diabetic) |

Insights :

- Piperidine and pyridine substituents in GSK1292263 enhance central nervous system penetration, unlike the target compound’s peripheral-acting benzyloxy and thiophene groups.

- The sulfonyl group in both compounds may stabilize interactions with G-protein-coupled receptors (GPCRs) .

Research Findings and Structure-Activity Relationship (SAR)

- Position 3 : Aromatic groups (phenyl, pyridyl) are critical for target engagement. Electron-withdrawing substituents (e.g., trifluoromethyl, sulfonyl) improve potency in anticancer agents, while benzyloxy groups may favor antifungal activity .

- Position 5 : Five-membered heterocycles (thiophene, triazole) enhance steric and electronic complementarity. Sulfonylmethyl groups increase solubility but may reduce bioavailability .

- Oxadiazole Isomerism : 1,2,4-oxadiazoles are more metabolically stable than 1,3,4-oxadiazoles, making them preferable for anticancer applications .

Biological Activity

The compound 3-(4-(benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHClNOS

- Molecular Weight : 446.9 g/mol

- CAS Number : 1115371-54-4

The structure features a benzyloxy group and a chlorothiophenyl sulfonyl moiety, contributing to its biological activity.

Antimicrobial Activity

Recent studies indicate that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3,4-oxadiazole ring have shown effectiveness against various bacterial strains:

- Staphylococcus aureus : Compounds similar to the target compound demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml, with bactericidal effects observed at higher concentrations .

Anticancer Activity

Oxadiazoles have been extensively studied for their anticancer properties. The compound's structural analogs have shown promising results in inhibiting cancer cell proliferation:

- In vitro Studies : A related oxadiazole derivative exhibited moderate activity against a panel of eleven cancer cell lines with an average IC value of approximately 92.4 µM . This suggests potential for the target compound in cancer therapy.

Neuroprotective Effects

Research has highlighted the neuroprotective capabilities of oxadiazole derivatives:

- MAO-B Inhibition : Compounds structurally related to the target have been identified as potent inhibitors of monoamine oxidase B (MAO-B), a key enzyme involved in neurodegeneration. One such derivative showed an IC value of 0.062 µM .

The biological activities of oxadiazoles are attributed to several mechanisms:

- Enzyme Inhibition : Many oxadiazoles act as inhibitors for various enzymes involved in disease processes, including MAO-B and carbonic anhydrase.

- Antioxidant Activity : Certain derivatives possess antioxidant properties that protect cells from oxidative stress.

- Metal Chelation : Some compounds exhibit metal-chelating abilities that may contribute to their neuroprotective effects .

Case Studies and Research Findings

Q & A

Q. Characterization of intermediates :

- Spectroscopy : IR confirms functional groups (e.g., C=N at ~1600 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹).

- NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm), benzyloxy groups (δ 5.0–5.2 ppm for OCH₂Ph), and sulfonylmethyl protons (δ 4.5–4.7 ppm) .

- Mass spectrometry (MS) : High-resolution MS verifies molecular ion peaks and fragmentation patterns .

Advanced Question: How do structural modifications at the 3-phenyl and 5-sulfonylmethyl positions influence apoptosis-inducing activity?

Structure-Activity Relationship (SAR) Insights :

Key findings from SAR studies on analogous 1,2,4-oxadiazoles:

Q. Methodological Approach :

- In vitro screening : Test compounds against cancer cell lines (e.g., T47D breast cancer) using caspase activation assays.

- Flow cytometry : Analyze cell cycle arrest (G₁ phase) and apoptosis induction (Annexin V/PI staining) .

Basic Question: What spectroscopic and analytical techniques validate the purity and structure of this compound?

Q. Analytical Workflow :

- Purity check : HPLC with UV detection (λ = 254 nm); ≥95% purity required for biological assays.

- Structural confirmation :

- IR spectroscopy : Peaks for C=N (1600 cm⁻¹), sulfonyl S=O (1350–1150 cm⁻¹), and benzyloxy C-O (1250 cm⁻¹) .

- ¹H/¹³C NMR : Assignments for aromatic protons (δ 7.0–8.5 ppm), sulfonylmethyl (δ 4.5–4.7 ppm), and methoxy groups (δ 3.8–4.0 ppm) .

- High-resolution MS : Match molecular ion ([M+H]⁺) to theoretical mass (e.g., C₂₀H₁₄ClN₃O₄S₂: 467.98 g/mol) .

Advanced Question: What computational methods predict binding interactions with molecular targets like TIP47?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Simulate binding to TIP47 (IGF II receptor binding protein) over 100 ns trajectories; analyze hydrogen bonds (e.g., sulfonyl group with Arg⁴⁵⁶) .

- Docking Studies : Use AutoDock Vina to predict binding poses; validate with photoaffinity labeling (e.g., 1d binds TIP47 with Kd = 120 nM) .

Data Contradiction: How to resolve discrepancies in anticancer activity across cell lines (e.g., breast vs. colorectal)?

Q. Analysis and Resolution :

- Hypothesis 1 : Differential expression of TIP47 in cell lines. Validate via Western blotting or qPCR .

- Hypothesis 2 : Metabolic instability in certain lines. Assess metabolic stability in liver microsomes (e.g., t₁/₂ < 30 min suggests rapid clearance) .

- Experimental Design :

Advanced Question: What in vivo models validate the antitumor efficacy of related 1,2,4-oxadiazoles?

Q. In Vivo Methodology :

- MX-1 xenograft model : Implant MX-1 tumors in nude mice; administer compound 4l (10 mg/kg, IP, daily). Measure tumor volume reduction (≥50% vs. control) .

- Pharmacokinetics : Monitor plasma levels via LC-MS/MS; target AUC₀–₂₄ ≥ 2000 ng·h/mL and t₁/₂ ≥ 4 h .

- Toxicity : Assess body weight loss (<10%) and organ histopathology (liver/kidney) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.